

Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-4-Hydroxybenzaldehyde
O-(Cyclohexylcarbonyl)oxime

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime**, a potentially valuable molecule in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-step process. The first step involves the oximation of the commercially available 3-fluoro-4-hydroxybenzaldehyde. The resulting oxime is then acylated with cyclohexanecarbonyl chloride to yield the final product. The phenolic hydroxyl group is not protected, as the oxime hydroxyl is more nucleophilic and reacts preferentially under the basic conditions of the acylation step.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde Oxime

This procedure is adapted from a standard oximation reaction of a substituted benzaldehyde.

Materials:

- 3-Fluoro-4-hydroxybenzaldehyde
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Pyridine
- Ethanol
- Deionized water
- Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in ethanol.
- To this solution, add hydroxylamine hydrochloride (1.5 eq) followed by pyridine (3.0 eq).
- Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- To the residue, add deionized water and extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers and wash sequentially with saturated aqueous NH_4Cl solution and brine.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to afford 3-Fluoro-4-Hydroxybenzaldehyde Oxime as a solid. The crude product is of sufficient purity for the next step.

Step 2: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime

This procedure is a standard O-acylation of an oxime.

Materials:

- 3-Fluoro-4-hydroxybenzaldehyde oxime
- Cyclohexanecarbonyl chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-hydroxybenzaldehyde oxime (1.0 eq) in anhydrous dichloromethane.

- Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (2.0 eq).
- To the cooled solution, add cyclohexanecarbonyl chloride (1.2 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime**.

Data Presentation

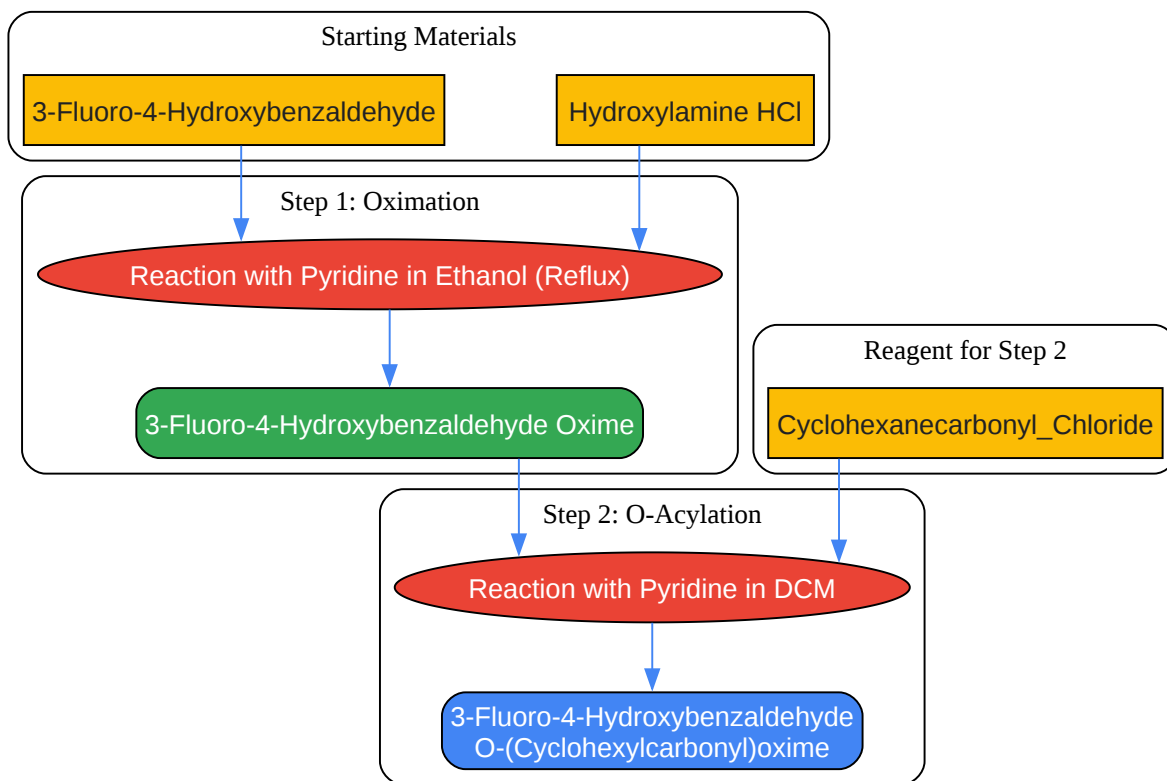
Table 1: Reactant and Product Information

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Role
3-Fluoro-4-hydroxybenzaldehyde	C ₇ H ₅ FO ₂	140.11	Starting Material
Hydroxylamine hydrochloride	CH ₄ ClNO	69.49	Reagent (Step 1)
Pyridine	C ₅ H ₅ N	79.10	Base (Step 1 & 2)
3-Fluoro-4-hydroxybenzaldehyde oxime	C ₇ H ₆ FNO ₂	155.13	Intermediate
Cyclohexanecarbonyl chloride	C ₇ H ₁₁ ClO	146.61	Reagent (Step 2)
3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime	C ₁₄ H ₁₆ FNO ₃	265.28	Final Product

Table 2: Expected Yields and Physical Properties

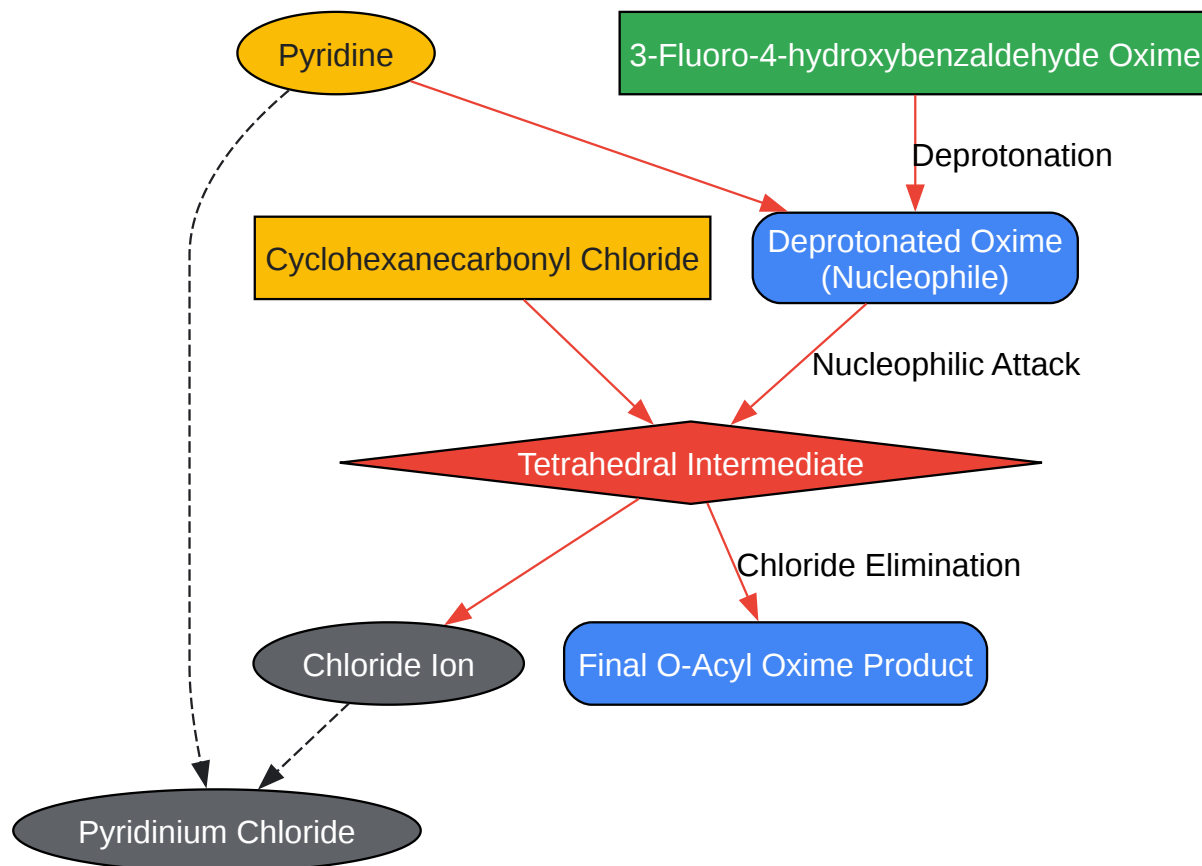
Step	Product	Expected Yield (%)	Physical State
1	3-Fluoro-4-hydroxybenzaldehyde oxime	>90	Solid
2	3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime	60-85	Solid

Visualizations



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Caption: Synthetic workflow for the preparation of the target compound.



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Caption: Proposed mechanism for the O-acylation of the oxime intermediate.

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